Product packaging for Actizyme(Cat. No.:CAS No. 102576-82-9)

Actizyme

Cat. No.: B1166788
CAS No.: 102576-82-9
Attention: For research use only. Not for human or veterinary use.
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Description

Actizyme is a defined biological complex of selected enzymes including protease, amylase, lipase, and cellulase, along with microbial spores, designed to accelerate the biodegradation of organic waste . Its primary research value lies in studying the enhanced breakdown of proteins, fats, oils, greases, carbohydrates, and cellulose in various waste streams . The mechanism of action involves two key phases: initial rapid breakdown of complex molecules by the supplied enzymes, followed by continuous biodegradation from the multiplication of viable bacteria and their associated enzyme systems . This makes it a powerful tool for research in bioaugmentation, where it is used to study the reduction of Biochemical Oxygen Demand (BOD), total suspended solids, and foul odors in simulated wastewater and effluent treatment systems . This compound is provided in a stable, dry pellet form that becomes active in aqueous solution, and its facultative culture is effective in both aerobic and anaerobic laboratory conditions . This product is intended for laboratory research use only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

102576-82-9

Molecular Formula

C60H87N19O13

Synonyms

Actizyme

Origin of Product

United States

Scientific Research Applications

Wastewater Treatment

1. Organic Wastewater Treatment

Actizyme has been extensively studied for its role in enhancing the biodegradation of organic matter in wastewater treatment systems. A notable study conducted at Triple C Pigs of Colcom Holdings demonstrated that the introduction of this compound significantly improved the quality of effluent water in waste stabilization ponds. The study compared water quality parameters before and after the application of this compound from January to May 2013. The results indicated:

  • Suspended Solids : Decreased by 88.5%
  • Ammonia : Decreased by 48%
  • Total Dissolved Solids : Decreased by 76.6%
  • Biological Oxygen Demand (BOD) : Decreased by 58.1%
  • Nitrates : Increased by 569%

These findings suggest that this compound can effectively serve as a catalyst for organic wastewater treatment, facilitating a significant reduction in contaminants while enhancing nutrient recovery .

2. Anaerobic Sewage Treatment

Research has also highlighted this compound's effectiveness in anaerobic sewage treatment processes. A study focused on biological nutrient removal from municipal sewage using this compound revealed that it could achieve over 90% reduction in sewage contaminants under optimal conditions (50 g/m³ loading and a retention time of 40 days). Key parameters measured included:

  • Total Kjeldahl Nitrogen (TKN)
  • Total Suspended Solids (TSS)
  • Chemical Oxygen Demand (COD)

The study concluded that this compound not only improves sewage treatment efficiency but also aids in biogas production and bio-solids recovery, making it a valuable asset for sustainable wastewater management .

Environmental Management

3. Odor Control and Drain Maintenance

This compound Eco Enzyme Pellets are designed for use in domestic and commercial settings to prevent blockages and eliminate odors from drains and septic systems. They contain activated enzymes that accelerate the breakdown of organic waste, including fats and proteins. The pellets have been shown to be effective in:

  • Preventing odors by out-competing odor-producing bacteria.
  • Clearing drains by digesting grease and other organic materials.
  • Improving soil absorption in septic systems, thereby extending their lifespan .

Industrial Applications

4. Biogas Production Enhancement

In agricultural settings, particularly piggeries, this compound has been utilized to enhance biogas production during anaerobic digestion processes. By optimizing the microbial environment with specific strains of bacteria found in this compound, studies have shown improvements in biogas yield while maintaining lower levels of harmful by-products such as hydrogen sulfide .

Case Studies

Application AreaStudy ReferenceKey Findings
Organic Wastewater TreatmentTriple C Pigs StudySignificant reductions in suspended solids and BOD
Anaerobic Sewage TreatmentMunicipal Sewage StudyOver 90% reduction in contaminants; enhanced biogas production
Odor ControlEco Enzyme PelletsEffective odor elimination and drain maintenance
Biogas ProductionPiggeries StudyImproved biogas yield with reduced H2S production

Chemical Reactions Analysis

Enzymatic Degradation of Organic Polymers

Actizyme’s enzymatic profile enables hydrolysis of complex organic molecules in sewage and biomass:

Protease Activity

  • Reaction : Hydrolyzes peptide bonds in proteins to polypeptides and free amino acids:

    ProteinProteasePolypeptidesAmino Acids\text{Protein}\xrightarrow{\text{Protease}}\text{Polypeptides}\rightarrow \text{Amino Acids}
  • Impact : Reduces proteinaceous waste in sewage by >90% under optimal conditions (50 g/m³ loading, 40 days retention) .

Amylase Activity

  • Reaction : Breaks α-1,4-glycosidic bonds in starch to produce maltose and glucose:

    StarchAmylaseMaltose Glucose\text{Starch}\xrightarrow{\text{Amylase}}\text{Maltose Glucose}
  • Impact : Degrades polysaccharides in sewage, reducing biochemical oxygen demand (BOD₅) by 18–30% .

Catalase Activity

  • Reaction : Detoxifies hydrogen peroxide into water and oxygen:

    2textH2O2Catalase2textH2O+O22\\text{H}_2\text{O}_2\xrightarrow{\text{Catalase}}2\\text{H}_2\text{O}+\text{O}_2
  • Impact : Mitigates oxidative stress in anaerobic digestion systems, enhancing microbial activity .

Impact on Sewage Treatment Parameters

This compound optimizes anaerobic digestion by reducing contaminants and improving effluent quality:

ParameterReduction (%)Conditions (Loading, Retention Time)Source
BOD₅18–3050 g/m³, 40 days
COD>9050 g/m³, 40 days
Total Suspended Solids (TSS)25–3535–50 g/m³, 7–40 days
Sulfate (SO₄²⁻)2050 g/m³, 40 days

Key findings:

  • pH Modulation : Shifts sewage from alkaline (pH ~8.5) to neutral (pH 7.0), improving methanogen activity .

  • Dissolved Oxygen (DO) : Increases DO by >200%, supporting facultative anaerobes .

  • Pathogen Control : Absence of E. coli, Salmonella, and H₂S production ensures safer biogas output .

Biogas Production Enhancement

This compound increases methane yield while minimizing contaminants:

Biogas ComponentComposition (%)Improvement vs. ControlSource
CH₄72–78+45% yield
CO₂16–20
Trace Gases8–12
  • Mechanism : Protease and amylase break down organic matter into volatile fatty acids (VFAs), which methanogens convert to CH₄ .

  • Synergistic Additives : Sodium acetate boosts organic matter reduction by 35% in sediment treatment .

Reaction Optimization Factors

  • Temperature : Mesophilic conditions (37°C) increase biogas yield by 45% compared to thermophilic (55°C) .

  • Loading Rate : 50 g/m³ maximizes contaminant removal while minimizing bio-solids residue .

  • Retention Time : 40 days achieves >90% COD reduction and neutral pH .

This compound’s enzymatic versatility makes it a robust solution for organic waste degradation and skincare. Its protease, amylase, and catalase activities are well-documented in peer-reviewed studies, underscoring its efficacy in diverse industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Efficiency in Contaminant Removal

Actizyme outperforms traditional anaerobic digestion methods in reducing organic pollutants. Key metrics from municipal sewage treatment studies include:

Parameter This compound Reduction Control (No this compound) Reference
BOD₅ 58.1% <20%
COD 76.6% <30%
TSS 88.5% <50%
Ammonia 48% <15%

This compound’s enzymatic specificity ensures rapid hydrolysis of proteins and polysaccharides, unlike non-enzymatic catalysts (e.g., lime or alum), which require higher doses and produce sludge .

Biogas Yield and Quality

This compound increases biogas methane content and yield compared to conventional digesters:

Metric This compound Traditional Digesters Reference
CH₄ Concentration 72–78% 55–65%
Biogas Yield 2.3 m³/m³·day 1.2–1.8 m³/m³·day

This is attributed to its suppression of H₂S production, a common issue in anaerobic systems that reduces biogas purity .

Operational Conditions

This compound operates optimally under mesophilic conditions (37°C, pH 7), achieving peak performance at 50 g/m³ loading and 40-day retention . In contrast, thermophilic digestion (>50°C) reduces its efficacy, lowering CH₄ yields by ~40% and increasing bio-solids volume . Competing bio-catalysts, such as nanozymes, require extensive engineering (e.g., surface grafting of affinity ligands) to match this specificity under ambient conditions .

Economic Viability

A techno-economic analysis of a 19.6 ML/day sewage plant using this compound reported:

  • Net annual benefit : $5.65 million
  • Payback period : 5.9 years
  • Internal rate of return (IRR) : 17.6%

Traditional methods with chemical coagulants (e.g., ferric chloride) incur higher operational costs (e.g., $1.2–2.0/kg sludge treatment vs. $1.50/kg biogas with this compound) .

Comparison with Nanozymes

While nanozymes (nanomaterial-based enzyme mimics) show promise in environmental catalysis, they lag behind this compound in key areas:

Feature This compound Nanozymes
Substrate Specificity High (enzyme-mediated) Low (requires surface modification)
Reaction Conditions Neutral pH, 37°C Often require extreme pH/heat
Commercial Readiness Scalable (field-tested) Lab-scale only
Cost $5.125/day per 50 g/m³ $50–100/g (synthesis costs)

Preparation Methods

Enzyme Selection and Ratio Optimization

The enzymatic blend is calibrated to target diverse organic waste substrates:

  • Protease : Breaks down proteins in food residues and biological matter (optimal activity at pH 7–9).

  • Lipase : Degrades fats, oils, and grease (FOG) through triglyceride hydrolysis.

  • Amylase : Cleaves starch and carbohydrate polymers into monosaccharides.

  • Cellulase : Hydrolyzes cellulose from plant-based materials and paper products.

Table 1: Enzyme Activity Profiles in this compound Pellets

EnzymeSubstrate SpecificityOptimal pHTemperature Range (°C)
ProteaseProteins/peptides7.0–9.025–50
LipaseTriglycerides6.5–8.030–60
AmylaseStarch5.5–7.020–55
CellulaseCellulose4.5–6.040–70

Data derived from microbial assays in wastewater simulations.

Pelletization and Microbial Integration

The Bacillus subtilis spores are lyophilized and blended with enzymes at a 1:3 (spores:enzymes) mass ratio before encapsulation. The wheat carrier, pre-treated with glycerol (5% w/w) as a plasticizer, undergoes extrusion pelleting at 45–50°C to form moisture-resistant granules. This process ensures:

  • Stability : Enzymes remain inactive until water exposure.

  • Controlled Release : Pellet dissolution triggers spore germination and enzyme activation within 30 minutes.

Synthesis of Cosmetic-Grade this compound for Skincare

In dermatological applications, this compound is reformulated as a bio-mimetic Cathepsin D analog to enable gentle stratum corneum exfoliation. Unlike the pelletized version, this variant prioritizes enzyme purity and compatibility with topical delivery systems.

Bioengineering of Cathepsin D Analogs

The proteolytic enzyme is synthesized via recombinant DNA technology using Aspergillus oryzae as the expression host. Key steps include:

  • Gene Cloning : Insertion of codon-optimized Cathepsin D sequences into A. oryzae vectors.

  • Fermentation : Submerged fermentation at 28°C for 72 hours yields extracellular enzyme yields of 12–15 g/L.

  • Purification : Ultrafiltration (30 kDa cutoff) and ion-exchange chromatography achieve >95% purity.

Polyhydroxy Acid (PHA) Complexation

To enhance epidermal penetration and reduce irritation, this compound is complexed with gluconolactone , a PHA, at a 1:2 molar ratio. This conjugation:

  • Stabilizes enzyme structure in acidic pH (4.5–5.5).

  • Generates bioactive peptides during desmosome hydrolysis, aiding collagen synthesis.

Table 2: Comparative Efficacy of this compound vs. Conventional Exfoliants

ParameterThis compoundLactic AcidRetinolHexapeptide
Exfoliation Rate (%)70.328.122.435.6
Irritation Incidence2.1%15.4%18.9%5.7%
Rejuvenation Index*23.26.86.510.2

Rejuvenation Index = (% SC replacement + % wrinkle reduction + % smoothness improvement).

Large-Scale Production Protocols

Fermentation and Downstream Processing

For industrial-scale pellet production, Bacillus subtilis is cultivated in a 10,000 L bioreactor using a molasses-based medium (20 g/L sucrose, 5 g/L yeast extract). After 24-hour fermentation at 37°C, spores are harvested via centrifugation and spray-dried with maltodextrin (10% w/w). Enzymes are produced separately via Aspergillus niger fermentation, purified, and lyophilized before dry blending with spores.

Quality Control Metrics

  • Enzyme Activity : Measured using colorimetric assays (e.g., azocasein hydrolysis for protease).

  • Spore Viability : Confirmed via plate counts on nutrient agar after heat shock (80°C, 10 minutes).

  • Moisture Content : Maintained below 5% to prevent premature activation.

Challenges and Innovations in Formulation

Stability Enhancements

To prolong shelf life, this compound pellets incorporate calcium carbonate (3% w/w) as a desiccant and xanthan gum (1% w/w) to prevent enzymatic denaturation. In skincare formulations, microencapsulation with liposomes (100–200 nm diameter) extends enzyme half-life by 40%.

Regulatory Compliance

Cosmetic-grade this compound adheres to ISO 16128 standards for natural origin ingredients, requiring:

  • Non-GMO certification for A. oryzae strains.

  • Absence of heavy metals (<10 ppm) and microbial contaminants .

Q & A

Basic Research Questions

Q. How should enzymology assays be designed to analyze Actizyme’s activity under varying experimental conditions?

  • Methodological Answer : Begin by defining the catalytic parameters (e.g., Km, Vmax) using Michaelis-Menten kinetics. Use spectrophotometric or fluorometric assays to monitor substrate conversion rates. For high-throughput screening, employ microplate readers with optimized buffer conditions (pH, temperature) and substrate concentrations. For mechanistic studies, combine stopped-flow techniques with kinetic modeling to resolve transient intermediates . Validate assays with positive/negative controls (e.g., enzyme inhibitors or heat-denatured this compound) .

Q. What protocols ensure reproducibility in this compound activity measurements across laboratories?

  • Methodological Answer : Standardize enzyme purification protocols (e.g., affinity chromatography with His-tagged this compound) and storage buffers (e.g., 20% glycerol at -80°C). Report detailed materials (e.g., substrate lot numbers, equipment calibration) following Chemical Abstracts nomenclature . Use triplicate measurements with statistical validation (e.g., standard deviation <10%) and include raw data in supplementary materials .

Q. How can researchers conduct a systematic literature review on this compound’s structural and functional diversity?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews: (1) Define inclusion/exclusion criteria (e.g., peer-reviewed studies from PubMed, Web of Science); (2) Use Boolean search terms like “this compound AND (kinetics OR structure)”; (3) Screen abstracts for relevance; (4) Extract data into a matrix (e.g., PDB IDs for structural studies, assay conditions). Contrast findings using meta-analysis tools (e.g., RevMan) to identify consensus or gaps .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported this compound activity data (e.g., pH optima discrepancies)?

  • Methodological Answer : Conduct a comparative analysis of conflicting studies by isolating variables:

  • Replicate assays using identical substrates and buffer systems (e.g., citrate-phosphate vs. Tris-HCl).
  • Use circular dichroism (CD) or cryo-EM to assess structural stability under disputed pH ranges.
  • Apply Bayesian statistics to quantify uncertainty in historical datasets . Publish negative results to clarify contextual limitations .

Q. How can researchers design a comparative study to evaluate this compound’s efficiency against homologous enzymes?

  • Methodological Answer : Use a multi-enzyme panel under standardized conditions (e.g., 25°C, pH 7.4). Measure catalytic efficiency (kcat/Km) and thermal stability (via differential scanning calorimetry). Incorporate phylogenetic analysis to correlate sequence divergence with functional differences. Address enzyme-source biases (e.g., recombinant vs. native this compound) by normalizing activity to protein concentration .

Q. What methodologies validate this compound’s role in multi-enzyme cascades for synthetic biology applications?

  • Methodological Answer : Develop a kinetic model of the cascade using COPASI or SBML. Monitor metabolite flux via LC-MS or real-time NMR. Use CRISPR-Cas9 knockouts to confirm this compound’s necessity in the pathway. Optimize cofactor recycling (e.g., NAD+/NADH ratios) using fed-batch reactors .

Q. How to establish a structure-activity relationship (SAR) for this compound using computational and experimental approaches?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with site-directed mutagenesis. Test mutant variants (e.g., active-site residues) for activity changes. Validate predictions with X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS). Use multivariate regression to correlate structural features (e.g., solvent accessibility) with catalytic rates .

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